Fmadda

Description

Conceptual Framework of Prodrug Design for Enhanced Therapeutic Delivery

The primary goal of prodrug design for enhanced therapeutic delivery is to improve the drug's journey through the body to its target. This involves strategic chemical modifications that transiently alter the drug's physicochemical properties.

Pharmacokinetic optimization through prodrug design is driven by the need to improve how a drug is handled by the organism. Issues such as poor water solubility can hinder absorption and transport, while excessive lipophilicity might lead to poor solubility or rapid metabolism . Prodrugs can introduce polar groups to increase solubility or lipophilic groups to enhance membrane permeability nih.gov. For instance, introducing polar functional groups like amino acid esters or phosphate (B84403) esters can significantly increase water solubility . Conversely, increasing lipophilicity by masking polar groups can enhance membrane penetration . Prodrug strategies can also protect vulnerable metabolic sites, thereby improving metabolic stability and prolonging the drug's half-life . This optimization aims to ensure that the active drug reaches the target site at therapeutically effective concentrations while minimizing exposure to non-target tissues, potentially reducing toxicity rsc.orgwikipedia.org.

Nucleoside analogs have a long history in medicinal chemistry, particularly as antiviral and anticancer agents nih.gov. However, many nucleoside analogs, especially their phosphorylated active forms (nucleotides), face challenges such as poor cell membrane permeability due to their charged phosphate groups acs.org. The development of prodrug strategies has been crucial in overcoming these limitations. Early attempts to deliver nucleoside monophosphates involved masking the phosphate group with simple alkyl triesters, which showed moderate biological activity acs.org. Over time, more sophisticated approaches emerged. The ProTide technology, for example, is a prominent prodrug strategy designed for the efficient intracellular delivery of nucleoside monophosphates and phosphonates acs.org. This involves masking the phosphate or phosphonate (B1237965) hydroxyls with an aromatic group and an amino acid ester moiety, which are cleaved inside cells to release the active monophosphate acs.org. Examples of FDA-approved antiviral ProTides include tenofovir (B777) alafenamide (TAF) and sofosbuvir (B1194449) acs.orgfrontiersin.org. Other strategies have included the use of bis(S-acylthioethyl) (SATE) esters and cyclosaligenyl (cycloSal) prodrugs to bypass the initial phosphorylation step, which can be rate-limiting or a source of drug resistance researchgate.net. The evolution of nucleoside analog prodrugs reflects a continuous effort to improve intracellular delivery and pharmacokinetic profiles acs.orgresearchgate.net.

Rationale for Pharmacokinetic Optimization via Prodrug Strategies

Positioning of Fmadda in Contemporary Medicinal Chemistry Research

Within the broader landscape of nucleoside analog prodrug development, specific compounds like Fmadda represent explorations into novel strategies to enhance therapeutic potential.

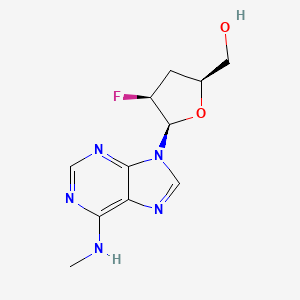

Fmadda, also referred to as FMAddA (N6-methyl-2',3'-dideoxy-2'-fluoro-beta-D-arabinofuranosyladenine), is an example of a lipophilic prodrug designed to improve the pharmacokinetic properties and tissue distribution of its parent nucleoside, 2'-F-ara-ddI (2',3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylhypoxanthine) nih.govgoogle.com. The design of FMAddA specifically utilized an N6-methyl modification on the adenine (B156593) base to increase lipophilicity nih.gov. This approach aimed to facilitate better membrane permeability compared to the more polar parent compound nih.govresearchgate.net.

Research into FMAddA involved investigating its biotransformation in vitro and in vivo. Studies in mice showed that FMAddA was slowly metabolized in liver homogenate, with metabolic conversion stimulated by the addition of adenosine (B11128) deaminase nih.gov. Importantly, FMAddA demonstrated stability in brain homogenate nih.gov. While FMAddA did not result in increased brain delivery of 2'-F-ara-ddI in vivo, likely due to slow conversion, it did lead to an increase in the half-life of the 2'-F-ara-ddI that was produced nih.govgoogle.com.

FMAddA, alongside compounds like FAAddP (6-azido-2',3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylpurine), represented an early exploration of using azide (B81097) reduction as a biotransformation pathway for adenine- and hypoxanthine-containing nucleosides nih.govgoogle.comresearchgate.net. This strategy involved incorporating an azido (B1232118) group or a modified amino group (like the N6-methyl in FMAddA) that would be metabolized to yield the active nucleoside nih.govresearchgate.net. Although FMAddA's conversion to the parent drug was slow, this research contributed to the understanding of different prodrug activation mechanisms and their impact on nucleoside analog pharmacokinetics nih.govgoogle.com. It highlighted the challenges and potential benefits of employing novel biotransformation pathways in prodrug design for nucleoside analogs.

Research Findings on FMAddA Biotransformation

| Compound | Matrix | Observation | Reference |

| FMAddA | Mouse Liver Homogenate | Slowly metabolized; conversion stimulated by adenosine deaminase | nih.gov |

| FMAddA | Mouse Brain Homogenate | Stable | nih.gov |

| FMAddA | In vivo (mice) | Slow conversion to 2'-F-ara-ddI; increased half-life of 2'-F-ara-ddI | nih.govgoogle.com |

This table summarizes key findings regarding the biotransformation of FMAddA as reported in the literature. nih.govgoogle.com

Structure

3D Structure

Properties

CAS No. |

126502-17-8 |

|---|---|

Molecular Formula |

C11H14FN5O2 |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

[(2S,4S,5R)-4-fluoro-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H14FN5O2/c1-13-9-8-10(15-4-14-9)17(5-16-8)11-7(12)2-6(3-18)19-11/h4-7,11,18H,2-3H2,1H3,(H,13,14,15)/t6-,7-,11+/m0/s1 |

InChI Key |

BBUZAEMTTVCRAD-OKTBNZSVSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)F |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Fmadda

Precursor Synthesis and Methodological Approaches for Fmadda Derivation

The synthesis of FMAddA (Compound 5) has been described through a multi-step process originating from a protected ribofuranose derivative. A key starting material is identified as 5-O-benzoyl-3-deoxy-1,2-O-isopropylidine-α-D-ribofuranose (Compound 1). ctdbase.org This precursor undergoes reactions to yield a 6-chloropurine (B14466) derivative (Compound 2). ctdbase.org

The synthesis of FMAddA from the 6-chloropurine derivative (Compound 2) involves further steps. Compound 2 is debenzoylated using DIBAL-H in dichloromethane (B109758) at -78°C to obtain Compound 3. ctdbase.org Subsequently, treatment of Compound 2 with methylamine (B109427) in dimethylformamide (DMF) at 80°C for 5 hours, followed by deprotection with saturated NH3/MeOH for 15 hours, yielded Compound 5 (FMAddA) quantitatively. ctdbase.org

Multi-Step Reaction Sequences and Intermediate Characterization

Advanced Spectroscopic and Structural Techniques for Confirmation

Structural confirmation of FMAddA and related compounds has been performed using a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed in the characterization of FMAddA and related nucleoside analogs. Studies have noted changes in chemical shifts at specific positions (5, 6, 1', and 2') in NMR spectra when comparing related compounds, indicating its utility in confirming structural transformations and connectivity. Both 1D and 2D NMR techniques have been used in these analyses.

Mass spectrometry (MS) is a crucial technique for verifying the molecular mass of synthesized compounds and gaining insights into their fragmentation patterns. Mass spectral analysis has been applied to characterize FMAddA. For a related compound and its transformed product, a molecular peak at m/z 270.1 (MH+) was observed in the mass spectra. Additionally, a fragment at m/z 180.2 was identified, corresponding to a compound containing a 6,2'-anhydro linkage.

While direct crystal structure data for FMAddA was not found in the provided information, crystallographic techniques have been applied to determine the solid-state structure of related analogs. For instance, X-ray analysis of 6-azido-2',3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylpurine (FAAddP), a related compound, indicated that it exists as 1-(beta-D-arabinofuranosyl)tetrazolo[4,5-c]pyrimidin-2-one with the azide (B81097) moiety cyclized. This demonstrates the application of crystallography in confirming the precise three-dimensional structure and unexpected rearrangements in this class of compounds.

Data Table: Selected Synthesis and Characterization Data

| Compound | Synthesis Step | Reported Yield | Characterization Data (Selected) |

| FMAddA | From Compound 2 via methylamine treatment and deprotection | Quantitative ctdbase.org | MS: m/z 270.1 (MH+ observed for related compound/product) |

| Related Compound (transformed product of 4) | Transformation of 6-azido analog | Not specified | MS: m/z 270.1 (MH+), Fragment at m/z 180.2 |

Note: The MS data presented are based on a related compound and its transformed product as reported in the source, used here to illustrate the type of data obtained from mass spectrometry in this research area. Interactive data tables would allow users to filter, sort, and potentially visualize this information.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis

Considerations for Scalable Chemical Synthesis of FMAddA

Scaling up the chemical synthesis of nucleoside analogs like FMAddA from laboratory-scale preparations to larger quantities for research or potential development presents several considerations and challenges. Chemical synthesis routes, while versatile, can involve multiple steps, require the use of hazardous chemicals and solvents, and may suffer from low selectivity and moderate product yields. mdpi.comnih.gov These factors can impact the economic and environmental feasibility of large-scale production.

Alternative approaches, such as enzymatic synthesis, have emerged as more environmentally friendly and selective methods for producing nucleoside analogs. mdpi.comchemrxiv.org However, the industrial application of enzymatic synthesis faces challenges related to the downstream processing of products, the scalable preparation and efficient reuse of enzymes, and the substrate scope of available enzymes. chemrxiv.org

For chemical synthesis routes, optimizing reaction conditions, minimizing the number of steps, and improving yields and selectivity are critical for scalability. The choice of reagents and intermediates is also important; for instance, avoiding highly reactive, unstable, expensive, or toxic Lewis acids in glycosylation reactions is a consideration for large-scale production. google.com Developing efficient purification methods that can handle larger quantities of material is also essential.

Biotransformation and Metabolic Pathways of Fmadda

In Vitro Investigations of Fmadda Biotransformation

In vitro studies have provided insights into the metabolic stability of Fmadda across various biological milieus and the enzymatic mechanisms involved in its conversion.

Assessment of Metabolic Stability in Diverse Biological Milieus

The metabolic stability of Fmadda has been assessed through incubation in different biological matrices, including mouse serum, liver homogenate, and brain homogenate. Fmadda demonstrated stability in mouse brain homogenate. wikipedia.orgfishersci.ca Its metabolism in mouse liver homogenate was observed to be slow. wikipedia.orgfishersci.ca Furthermore, Fmadda was found to be stable in phosphate-buffered saline (PBS) and mouse serum. fishersci.ca

Detailed half-life data from these in vitro incubations in mouse tissues illustrate the compound's stability profile:

| Biological Milieu | Half-life (h) |

| PBS | >100 |

| Mouse Serum | >100 |

| Mouse Brain Homogenate | >100 |

| Mouse Liver Homogenate | 9.1 |

Enzymatic Mechanisms Governing Prodrug Conversion

Investigations into the enzymatic mechanisms governing the metabolic conversion of Fmadda have highlighted the role of specific enzyme systems, particularly adenosine (B11128) deaminase.

While the microsomal P-450 NADPH reductase system has been implicated in the metabolism of other related compounds, its role in the direct metabolism of Fmadda appears limited. wikipedia.org The slow rate of metabolism observed in liver homogenate and the significant stimulation of conversion by adenosine deaminase suggest that this system is not the primary enzymatic pathway for Fmadda biotransformation. wikipedia.orgfishersci.ca

A key finding from in vitro studies is that the metabolic conversion of Fmadda is stimulated by the addition of adenosine deaminase. wikipedia.orgfishersci.cawikipedia.orgxenbase.org This enzyme facilitates a one-step process leading to the formation of the metabolite 2'-F-ara-ddI. fishersci.ca The half-life of Fmadda in PBS was significantly reduced from over 100 hours to 0.46 hours upon addition of adenosine deaminase. fishersci.ca Similarly, in brain homogenate, the addition of adenosine deaminase reduced the half-life from over 100 hours to 3.7 hours. fishersci.ca

Role of Specific Enzyme Systems (e.g., Microsomal P-450 NADPH Reductase System)

In Vivo Metabolic Profiling Studies of Fmadda

In vivo metabolic profiling studies, conducted in mice, have provided information on the formation and persistence of Fmadda metabolites within biological systems. wikipedia.orgfishersci.ca

Qualitative and Quantitative Analysis of Metabolite Formation and Persistence in Biological Systems

The in vivo metabolism study in mice indicated that administration of Fmadda did not lead to increased brain delivery of 2'-F-ara-ddI, which was attributed to the slow conversion rate observed in the in vitro studies. wikipedia.orgfishersci.cawikipedia.orgxenbase.org However, the study did note an increase in the half-life of 2'-F-ara-ddI when produced from Fmadda. wikipedia.orgfishersci.cawikipedia.orgxenbase.org The primary metabolite identified in the context of Fmadda biotransformation is 2'-F-ara-ddI, formed via a deamination reaction facilitated by adenosine deaminase. fishersci.ca While metabolite formation was qualitatively identified, detailed quantitative analysis of metabolite persistence beyond the observation regarding the half-life of the product 2'-F-ara-ddI is not extensively described in the available information.

Comparative Biotransformation Rates Across Different Tissues

Research into the biotransformation of Fmadda (referred to as FMAddA in some studies) has included investigations into its metabolic stability and conversion rates across various biological matrices, particularly focusing on different tissue homogenates. These studies provide insight into the potential sites and rates of Fmadda metabolism within the body.

Detailed Research Findings: In vitro studies utilizing mouse tissue homogenates have demonstrated notable differences in the biotransformation rate of Fmadda depending on the tissue environment. Fmadda was observed to be stable in brain homogenate, indicating minimal or no significant metabolic breakdown within this tissue under the experimental conditions. In contrast, a slow rate of metabolism was noted in liver homogenate. The metabolic conversion of Fmadda was found to be stimulated in vitro by the addition of adenosine deaminase, suggesting that this enzyme plays a role in its biotransformation pathway.

Specifically, in mouse liver homogenate, Fmadda exhibited a half-life (t½) of 9.1 hours. When incubated in the presence of adenosine deaminase, the half-life in phosphate-buffered saline (PBS) was significantly shorter, recorded at 0.46 hours. The addition of adenosine deaminase to brain homogenate also resulted in metabolic conversion, with a half-life of 3.7 hours, although Fmadda was stable in brain homogenate alone. These findings collectively indicate that while Fmadda shows stability in brain tissue, it undergoes metabolism in the liver and is susceptible to enzymatic conversion by adenosine deaminase. The primary metabolite identified from this conversion is 2'-F-ara-ddI, formed through a deamination process.

The comparative biotransformation rates across different tissues and conditions are summarized in the table below:

Table 1: In Vitro Biotransformation Half-Lives of Fmadda in Mouse Tissues and Conditions

| Matrix/Condition | Half-Life (t½) | Notes |

|---|---|---|

| Mouse Liver Homogenate | 9.1 hours | Slow metabolism observed. |

| Mouse Brain Homogenate | Stable | Minimal or no significant metabolism. |

| PBS + Adenosine Deaminase | 0.46 hours | Metabolic conversion stimulated by enzyme. |

| Mouse Brain Homogenate + Adenosine Deaminase | 3.7 hours | Metabolic conversion observed with enzyme addition. |

These data highlight the differential metabolic handling of Fmadda in various biological environments, with the liver being a site of slow metabolism and adenosine deaminase significantly accelerating its conversion. The stability observed in brain homogenate suggests limited intrinsic metabolic activity towards Fmadda in this tissue.

Pharmacokinetic Modulation and Advanced Delivery Strategies with Fmadda

Prodrug Design Principles Applied to Nucleoside Analogs Utilizing the Azido (B1232118) Group

The design of prodrugs is a critical strategy in medicinal chemistry to overcome limitations associated with parent drug molecules, such as poor bioavailability, rapid metabolism, or inadequate tissue penetration. For nucleoside analogs, which are often used as antiviral or anticancer agents, challenges can include poor cell membrane permeability due to their polar nature and rapid deamination by enzymes like adenosine (B11128) deaminase. nih.gov

One innovative approach in prodrug design for nucleoside analogs has involved the utilization of the azido group. This strategy leverages the in vivo reduction of the azido group to an amine, followed by potential further biotransformation, to release the active drug. nih.gov This bioconversion pathway, mediated by enzymes such as the microsomal P-450 NADPH reductase system, offers a controlled release mechanism for the parent compound. nih.gov

Innovation and Impact of Azido-Based Prodrug Approaches

The introduction of the azido group into nucleoside analogs represents a novel approach to prodrug design, particularly for adenine- and hypoxanthine-containing nucleosides. nih.gov This method aims to improve the lipophilicity of the prodrug compared to the often more polar parent nucleoside, thereby potentially enhancing membrane permeability and improving pharmacokinetic properties. nih.gov The subsequent in vivo reduction of the azido group allows for the controlled release of the active nucleoside. nih.gov This innovative strategy has the potential to be extended to a range of antiviral and anticancer nucleosides, offering a versatile platform for developing new therapeutic agents with improved pharmacological profiles. nih.gov

While Fmadda itself contains an N6-methyl group rather than an azido group, it was synthesized and evaluated alongside an azido-based prodrug, 6-azido-2',3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylpurine (FAAddP), in studies exploring these novel prodrug design principles for fluorinated arabinofuranosyl adenine (B156593) and hypoxanthine (B114508) nucleoside analogs. nih.govuni.lu This research aimed to compare different modification strategies, including the azido approach and N6-alkylation, for their impact on the biotransformation and pharmacokinetics of the parent nucleoside 2'-F-ara-ddI. nih.govuni.lu

Modulation of Parent Compound Pharmacokinetics through Fmadda

Studies investigating Fmadda focused on its biotransformation and its effect on the pharmacokinetics of its presumed parent compound, 2'-F-ara-ddI (2'-fluoro-2',3'-dideoxyinosine). nih.govuni.lu The goal was to determine if modifying the nucleoside structure, in this case with an N6-methyl group, could lead to improved drug exposure and duration in the body.

In vitro studies utilizing mouse serum, liver homogenate, and brain homogenate were conducted to assess the metabolic fate of Fmadda. nih.govuni.lu These studies revealed that Fmadda was relatively stable in brain homogenate and underwent slow metabolism in liver homogenate. nih.govuni.lu The metabolic conversion of Fmadda in vitro was observed to be stimulated by the addition of adenosine deaminase, suggesting a biotransformation pathway that likely leads towards the inosine (B1671953) analog, 2'-F-ara-ddI. nih.govuni.lu

Analysis of Half-Life Enhancement and Sustained Exposure Profiles for Downstream Therapeutic Agents

In vivo studies in mice were performed to evaluate the pharmacokinetic profile of Fmadda and its impact on the levels of the parent nucleoside, 2'-F-ara-ddI. nih.govuni.lu While Fmadda's conversion to 2'-F-ara-ddI was observed, the rate of conversion was relatively slow, consistent with the in vitro findings. nih.govuni.lu

Despite the slow conversion, the administration of Fmadda resulted in an increase in the half-life of 2'-F-ara-ddI produced in vivo. nih.govuni.lu This finding indicates that modification of the nucleoside with an N6-methyl group in the form of Fmadda can modulate the pharmacokinetics of the parent compound, leading to a more sustained presence of 2'-F-ara-ddI in the system compared to the administration of 2'-F-ara-ddI directly or potentially from other less effective prodrug strategies. nih.govuni.lu This enhancement in half-life and sustained exposure profiles for downstream therapeutic agents like 2'-F-ara-ddI is a significant aspect of prodrug design aimed at improving therapeutic efficacy and potentially reducing dosing frequency.

Advanced Research on Tissue-Specific Distribution

A key challenge in the delivery of many therapeutic agents, including nucleoside analogs, is achieving adequate concentrations at the site of action. For diseases affecting the central nervous system, crossing the blood-brain barrier (BBB) is a major hurdle. Research involving Fmadda and related prodrug strategies has included investigations into tissue distribution, with a particular focus on CNS delivery.

Investigation of Central Nervous System Delivery Strategies

Nucleoside analogs often exhibit limited permeability across the blood-brain barrier due to their hydrophilic nature. Prodrug strategies, such as those explored with azido-based modifications and N6-alkylation like in Fmadda, are designed to increase lipophilicity and improve passage across biological membranes, including the BBB. nih.gov

The research involving Fmadda directly investigated its ability to enhance the delivery of 2'-F-ara-ddI to the brain in vivo in mice. uni.lunih.govuni.lu This involved administering Fmadda and measuring the concentrations of the parent compound, 2'-F-ara-ddI, in brain tissue compared to systemic circulation. uni.lunih.govuni.lu

Evaluation of Brain Permeability and Associated Limitations

Despite being designed with the aim of improving tissue distribution, the in vivo studies with Fmadda indicated that it did not result in increased brain delivery of 2'-F-ara-ddI. uni.lunih.govuni.lu This outcome was likely attributed to the slow rate of conversion of Fmadda to the parent compound observed in the in vitro studies. uni.lunih.govuni.lu

Theoretical and Computational Chemical Research on Fmadda and Nucleoside Prodrug Systems

Computational Methodologies for Molecular-Level Characterization

Computational methodologies allow for the detailed characterization of nucleoside prodrugs at the atomic and molecular levels. These methods can reveal insights into electronic structure, conformational preferences, and interactions with surrounding molecules or biological targets.

Quantum Mechanical Simulations (e.g., Density Functional Theory, Coupled Cluster Methods)

Quantum Mechanical (QM) simulations, including methods like Density Functional Theory (DFT) and Coupled Cluster methods, are powerful tools for investigating the electronic structure and properties of molecules. These ab initio methods are based on the fundamental laws of quantum mechanics and can provide highly accurate information about molecular geometries, energies, reaction pathways, and spectroscopic properties longdom.orgexo-ricerca.itunito.itresearchgate.net.

In the context of nucleoside prodrugs, QM simulations can be used to:

Determine the optimal molecular geometry and electronic distribution of the prodrug and its active form.

Calculate reaction barriers and understand the mechanisms of prodrug activation, such as hydrolysis or enzymatic cleavage longdom.org.

Study the interaction energies between the prodrug or nucleoside analog and components of the biological environment, such as water molecules or amino acid residues in an enzyme active site mdpi.comacs.org.

Predict properties like partial atomic charges and electrostatic potentials, which are crucial for understanding molecular recognition and interaction chemrxiv.org.

While computationally intensive, especially for large systems, QM methods provide a fundamental understanding of the chemical behavior of nucleoside prodrugs that underpins more approximate methods. They are often used in conjunction with classical methods in QM/MM approaches to study reactions in complex biological systems like enzymes mdpi.com.

Classical Molecular Dynamics Simulations for Conformational and Interaction Analysis

Classical Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical physics, MD can explore conformational changes, molecular flexibility, and interactions in dynamic environments unito.itmdpi.commdpi.com.

For nucleoside prodrug systems, MD simulations are widely applied to:

Analyze the conformational preferences of the prodrug in different environments, such as aqueous solution or lipid membranes chemrxiv.orgmdpi.com.

Study the binding and interaction of nucleoside analogs and prodrugs with target proteins, such as viral polymerases (e.g., RNA-dependent RNA polymerase) or enzymes involved in prodrug activation mdpi.comacs.orgsciety.orgmdpi.com. MD simulations can reveal the stability of protein-ligand complexes, identify key interacting residues, and elucidate the dynamics of the binding process mdpi.comacs.orgsciety.org.

Investigate the behavior of nucleoside prodrugs in membrane environments, providing insights into their permeability and distribution within cells mdpi.commdpi.com.

Understand the influence of solvent and ions on the structure and dynamics of nucleoside systems acs.org.

MD simulations can provide a dynamic view of molecular interactions, complementing the static information obtained from structural biology techniques. Studies using MD have, for instance, revealed the recognition mechanisms of viral polymerases for nucleotide analogs mdpi.com.

Monte Carlo Simulations in Chemical and Biological Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemical and biological systems, MC methods are often used for sampling conformational space and calculating thermodynamic properties, particularly in complex or disordered systems pnas.orgnih.govresearchgate.net.

Applications of MC simulations relevant to nucleoside prodrugs and related systems include:

Exploring the conformational landscape of flexible molecules to identify preferred structures nih.gov.

Calculating free energies of solvation or transfer between different phases, which are relevant to understanding drug distribution acs.org.

Studying protein-ligand binding by sampling different orientations and positions of the ligand within the binding site nih.gov.

Modeling complex biological processes that involve random events, such as the influence of radiation on DNA researchgate.net.

MC simulations, like MD, are valuable for understanding the behavior of molecules in solution and in complex biological environments, offering an alternative or complementary approach to dynamic simulations for exploring conformational and interaction spaces nih.gov.

In Silico Prediction of Biological Interactions and Properties

In addition to characterizing molecular behavior, computational methods are extensively used for predicting the biological interactions and properties of drug candidates, including nucleoside prodrugs. These in silico predictions can help prioritize compounds for synthesis and experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Permeability and Distribution Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that develops predictive models correlating the chemical structure of compounds with their biological activity or properties mdpi.comresearchgate.net. By identifying key molecular descriptors that influence a particular property, QSAR models can predict the behavior of new compounds based on their structure.

For nucleoside prodrugs, QSAR modeling is particularly useful for predicting pharmacokinetic properties such as permeability and distribution mdpi.comresearchgate.netresearchgate.netslideshare.net. This includes:

Predicting intestinal permeability, which is crucial for orally administered prodrugs researchgate.net.

Estimating blood-brain barrier permeability for prodrugs targeting the central nervous system mdpi.comoup.com.

Modeling tissue distribution and plasma protein binding researchgate.netresearchgate.net.

QSAR models help to understand how structural modifications impact these properties and can guide the design of prodrugs with improved absorption, distribution, metabolism, and excretion (ADME) characteristics researchgate.netresearchgate.net.

Applications of Machine Learning and Deep Learning in Chemical Research

Machine Learning (ML) and Deep Learning (DL), subsets of artificial intelligence, are increasingly being applied in chemical research, including the study of nucleoside prodrugs researchgate.netucalgary.caschrodinger.com. These data-driven approaches can learn complex relationships between chemical structures and biological properties from large datasets.

Applications of ML and DL in this field include:

Developing predictive models for various biological activities and properties, often complementing or extending QSAR approaches researchgate.netschrodinger.comacs.org.

Virtual screening of large chemical libraries to identify potential nucleoside analog or prodrug candidates with desired properties schrodinger.com.

Analyzing complex biological data, such as proteomics data related to prodrug-activating enzymes, to optimize prodrug design and understand tissue-specific activation researchgate.net.

Accelerating computational simulations by learning from physics-based calculations schrodinger.com.

ML and DL techniques offer powerful new ways to analyze chemical and biological data, enabling faster and potentially more accurate predictions in the design and evaluation of nucleoside prodrug systems researchgate.netschrodinger.com.

Q & A

Basic Research Questions

Q. How should researchers define the scope and objectives of a study on Fmadda’s chemical properties?

- Methodological Answer : Begin by aligning research objectives with gaps in existing literature. Use systematic reviews (e.g., PubMed, Scopus) to identify unresolved questions about Fmadda’s reactivity, stability, or structural interactions. Define measurable parameters such as purity thresholds, solvent compatibility, or temperature-dependent behavior. Ensure objectives adhere to FREDA principles (Fairness, Respect, Equality, Dignity, Autonomy) for ethical rigor .

- Key Steps :

Conduct a literature gap analysis using academic databases.

Formulate hypotheses based on IMRaD structure (Introduction, Methods, Results, Discussion) .

Validate objectives through stakeholder consultations or peer reviews .

Q. What experimental methodologies are recommended for synthesizing Fmadda in laboratory settings?

- Methodological Answer : Prioritize reproducibility by documenting synthesis protocols in detail, including reagent ratios, reaction times, and purification steps. Use validated analytical techniques (e.g., HPLC, NMR) to confirm compound identity. Reference FDA guidance on data integrity for raw data retention (e.g., chromatograms, spectral peaks) .

- Key Steps :

Design experiments with controls (e.g., blank runs, spiked samples) to isolate variables .

Adopt ICH Q7 guidelines for Good Manufacturing Practices (GMP) during small-scale synthesis .

Q. How can researchers establish baseline stability parameters for Fmadda under varying environmental conditions?

- Methodological Answer : Perform accelerated stability studies using ICH Q1A guidelines. Test degradation under stressors like heat, humidity, and light. Use statistical tools (e.g., ANOVA) to analyze variance in stability data .

- Data Presentation :

- Create tables comparing degradation rates across conditions (e.g., "Table 1: Fmadda Stability at 40°C/75% RH").

- Include confidence intervals and p-values to highlight significance .

Advanced Methodological Considerations

Q. How can contradictions in pharmacokinetic (PK) data for Fmadda be resolved across independent studies?

- Methodological Answer : Conduct root-cause analysis by comparing experimental protocols (e.g., dosing regimens, bioanalytical methods). Use meta-analysis to quantify heterogeneity via I² statistics. Validate findings through in vitro/in vivo correlation (IVIVC) studies .

- Key Steps :

Audit raw data for inconsistencies in calibration curves or instrument sensitivity .

Apply Bayesian models to reconcile inter-study variability .

Q. What strategies optimize chromatographic separation of Fmadda in complex biological matrices?

- Methodological Answer : Employ Design of Experiments (DoE) to test mobile phase compositions, column types, and detection wavelengths. Use signal-to-noise ratios and peak asymmetry metrics to evaluate performance. Cross-validate results with mass spectrometry .

- Regulatory Compliance : Align method validation with FDA guidelines for specificity, linearity, and precision .

Q. How should researchers address ethical and regulatory challenges when submitting Fmadda-related data to global health authorities (e.g., FDA, PMDA)?

- Methodological Answer : Adopt standardized data formats (e.g., SEND, CDISC) for regulatory submissions. Include detailed audit trails and metadata to comply with 21 CFR Part 11. Reference FDA 1572 forms for investigator responsibilities .

- Key Steps :

Conduct pre-submission meetings with regulatory agencies to clarify requirements .

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Data Integrity & Reporting

Q. What practices ensure data integrity in long-term Fmadda stability studies?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with timestamped entries and version control. Perform periodic audits using ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate) .

- Documentation :

- Include raw data appendices with annotated outliers .

- Apply ISO 17025 standards for calibration records .

Q. How can researchers enhance the reproducibility of Fmadda-related findings in interdisciplinary collaborations?

- Methodological Answer : Share protocols via platforms like Protocols.io . Use open-source tools (e.g., Jupyter Notebooks) for transparent data analysis. Conduct inter-laboratory comparisons using blinded samples .

Contradiction & Bias Mitigation

Q. What methodologies minimize observer bias in qualitative studies on Fmadda’s therapeutic applications?

- Methodological Answer : Use double-blinded study designs and triangulate data via mixed methods (e.g., surveys, focus groups). Apply grounded theory to code participant responses neutrally .

- Validation : Cross-check interpretations with independent coders and calculate Cohen’s kappa for inter-rater reliability .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.